molecular formula C5H6N2O4 B1675931 N-Carbamoylmaleamic acid CAS No. 105-61-3

N-Carbamoylmaleamic acid

Cat. No. B1675931
CAS RN: 105-61-3
M. Wt: 158.11 g/mol
InChI Key: GWGLGTKSTGSWGQ-UPHRSURJSA-N
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Description

N-Carbamoylmaleamic acid, also known as Maleuric acid, is a compound with the molecular formula C5H6N2O4 . It has a molecular weight of 158.11 g/mol . The IUPAC name for this compound is (Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid .


Synthesis Analysis

N-Carbamoylmaleamic acids can be obtained when cyclic anhydrides derived from succinic, maleic and phthalic acids are treated with un- or monosubstituted ureas . The reaction is typically carried out in glacial acetic acid at 50-60°C for 12 hours .


Molecular Structure Analysis

The InChI representation of N-Carbamoylmaleamic acid is InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1- . The compound has both Canonical and Isomeric SMILES representations, which are C(=CC(=O)O)C(=O)NC(=O)N and C(=C\C(=O)O)\C(=O)NC(=O)N respectively .


Physical And Chemical Properties Analysis

N-Carbamoylmaleamic acid is soluble in hot acetic acid, ethanol, acetone, benzene, and chloroform. It is practically insoluble in cold water, cold acetic acid, acetone, ligroin, chloroform, alcohol, and ether .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : N-Carbamoylmaleamic acid derivatives have been synthesized for testing as hypocholesteremic agents and for binding to sulfhydryl groups. This involves aminolysis of maleic anhydride with ureas and dehydration to carbamoylmaleimides (Liu & Shih, 1978).
  • Enzymatic Activity : A novel enzyme, N-carbamoylsarcosine amidohydrolase, involved in microbial degradation of creatinine, has been identified in Pseudomonas putida. It acts on N-carbamoyl amino acids, converting them into ammonia, carbon dioxide, and corresponding amino acids (Kim, Shimizu, & Yamada, 1986).

Medical and Pharmacological Applications

  • Treatment of Hyperammonemia : N-carbamylglutamate has been used to treat hyperammonemia in conditions like methylmalonic aciduria (MMA) and is considered effective in rapidly reducing plasma ammonia levels (Yap et al., 2016); (Blair, 2019).
  • Efficacy in Metabolic Disorders : N-carbamoyl-L-glutamic acid, a synthetic analogue of N-acetyl glutamate, has shown efficacy in managing NAGS deficiency and treating hyperammonemia in various inherited metabolic disorders (Chapel-Crespo, Diaz, & Oishi, 2016).

Biochemical Research and Industrial Applications

  • Enzyme Studies : Studies on N-carbamoyl-d-amino acid amidohydrolase, a biocatalyst for producing d-amino acids, reveal insights into its structural basis for catalysis and substrate specificity. This enzyme is significant in industrial applications for amino acid production (Chen et al., 2003).
  • Biocatalysis in Synthesis : Hydantoinases and related enzymes, including N-carbamoylase, are utilized in the synthesis of chiral amino acids from hydantoin derivatives, important for pharmaceutical and chemical industries (Altenbuchner, Siemann‐Herzberg, & Syldatk, 2001).

Environmental and Agricultural Relevance

  • Agricultural Chemicals : Derivatives of carbamic acid, related to N-carbamoylmaleamic acid, are used as insecticides, herbicides, and fungicides in agriculture. Their biological activity and metabolism in organisms have been a focus of research (Melnikov, 1971).

Challenges and Considerations

  • Artifacts in Protein Studies : Carbamylation can occur as an artifact during protein sample preparation with urea, affecting studies on in vivo carbamylation. This has implications for proteomic research and the interpretation of carbamylation in biological systems (Kollipara & Zahedi, 2013).

Safety And Hazards

N-Carbamoylmaleamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

While N-Carbamoylmaleamic acid is primarily used as a pharmaceutical intermediate , its potential uses in other areas are not well-explored. More research is needed to fully understand the properties and potential applications of this compound.

properties

IUPAC Name

(Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGLGTKSTGSWGQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019002
Record name Maleuric acid
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbamoylmaleamic acid

CAS RN

105-61-3
Record name (2Z)-4-[(Aminocarbonyl)amino]-4-oxo-2-butenoic acid
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Record name Maleuric acid
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Record name Maleuric acid
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Record name Maleuric acid
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Record name N-carbamoylmaleamic acid
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Record name MALEURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Yu, Z Xia, J Yao, Z Feng, D Li, T Liu… - Canadian Journal of …, 2021 - cdnsciencepub.com
… 2,5-Dihydroxypyridine dioxygenase can convert 2,5-dihydroxupyridine into N-carbamoylmaleamic acid. The reaction solution contains 50 μL of OcnE protein solution, 480 μL of Tris–…
Number of citations: 4 cdnsciencepub.com
PD Hasling - 1995 - search.proquest.com
… A white precipitate of N-carbamoylmaleamic acid (67.7 g, 0.428 mol) was produced which … N-carbamoylmaleamic acid (67.7 g, 0.428 mol) was added to acetic anhydride (200 ml) in a …
Number of citations: 2 search.proquest.com

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